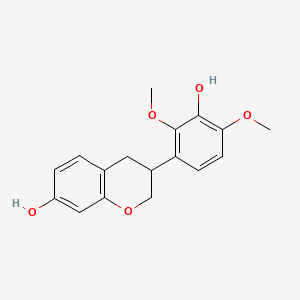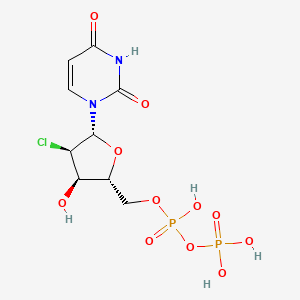
(R)-Mucronulatol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-mucronulatol is a natural product found in Oxytropis falcata, Ardisia sanguinolenta, and other organisms with data available.
Scientific Research Applications
Hairy Root Cultures and Isoflavonoids Analysis
A study conducted by Zheng et al. (1998) developed an RP-HPLC method for the determination of various isoflavonoids, including (R)-3',7-Dihydroxy-2',4'-dimethoxyisoflavan, in the hairy root cultures of Astragalus membranaceus. This research contributed to understanding the production and quantification of isoflavonoids in plant cultures, which can be significant in botanical and pharmaceutical research (Zheng, Song, Liu, & Hu, 1998).
Optical Activity and Isoflavonoid Series
A study by Verbit and Clark-Lewis (1968) explored the optical activity of various aromatic chromophores, including 7,4′-dimethoxyisoflavan, which is closely related to (R)-3',7-Dihydroxy-2',4'-dimethoxyisoflavan. This research aids in understanding the stereochemical aspects of isoflavonoids, which is crucial for their application in organic and medicinal chemistry (Verbit & Clark‐Lewis, 1968).
Antimicrobial Properties
Isoflavans derived from Astragalus species, including compounds similar to (R)-3',7-Dihydroxy-2',4'-dimethoxyisoflavan, have been studied for their antimicrobial properties. El-Sebakhy et al. (1994) isolated new antimicrobial isoflavans from Astragalus alexandrinus and A. trigonus, contributing to the potential use of these compounds in antimicrobial treatments (El-Sebakhy, Asaad, Abdallah, Toaima, Abdel-Kader, & Stermitz, 1994).
Biosynthesis Studies
Research on the biosynthesis of isoflavans, including compounds similar to (R)-3',7-Dihydroxy-2',4'-dimethoxyisoflavan, provides insights into the metabolic pathways of these compounds in plants. Al-Ani and Dewick (1985) conducted feeding experiments with isoflavones in seedlings, which are crucial for understanding the biosynthetic processes and potential genetic engineering of these compounds (Al-Ani & Dewick, 1985).
Cytotoxic Activity
The cytotoxic activity of isoflavans, including structures similar to (R)-3',7-Dihydroxy-2',4'-dimethoxyisoflavan, has been explored in various studies. Alvarez et al. (1998) isolated new cytotoxic isoflavans from Eysenhardtia polystachya, contributing to the research in cancer therapy and the potential use of these compounds as anticancer agents (Alvarez, Ríos, Esquivel, Chávez, Delgado, Aguilar, Villarreal, & Navarro, 1998).
properties
CAS RN |
57128-11-7 |
|---|---|
Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
(3R)-3-(3-hydroxy-2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C17H18O5/c1-20-14-6-5-13(17(21-2)16(14)19)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-6,8,11,18-19H,7,9H2,1-2H3/t11-/m0/s1 |
InChI Key |
NUNFZNIXYWTZMW-NSHDSACASA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)[C@H]2CC3=C(C=C(C=C3)O)OC2)OC)O |
SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)OC)O |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)OC)O |
melting_point |
147-149°C |
physical_description |
Solid |
synonyms |
3',7-dihydroxy-2',4'-dimethoxyisoflavan mucronulatol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[5-(Phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]thio]acetonitrile](/img/structure/B1229539.png)
![1-(1-tert-butyl-5-tetrazolyl)-N-[(4-fluorophenyl)methyl]-N-(2-furanylmethyl)-1-[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B1229540.png)
![N-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(phenylmethyl)propanamide](/img/structure/B1229541.png)
![6-[(2-ethylphenyl)sulfamoyl]-N-(2-furanylmethyl)-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B1229542.png)
![N-ethyl-3-[4-morpholinyl(oxo)methyl]-4-oxo-N-phenyl-1H-quinoline-6-sulfonamide](/img/structure/B1229543.png)
![1-[5-Amino-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-1-propanone](/img/structure/B1229546.png)
![3-(6-Amino-5-cyano-3-isopropyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B1229547.png)
![5-Chlorobenzo[d]isoxazol-3-ol](/img/structure/B1229548.png)
![1-[2-(Trifluoromethyl)phenyl]sulfonyl-4-piperidinecarboxylic acid [2-[(4-fluorophenyl)methylamino]-2-oxoethyl] ester](/img/structure/B1229551.png)



![7-(2-Ethyl-1-piperidinyl)-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1229561.png)
![5-(4-fluorophenyl)-7-phenyl-3,6-dihydro-2H-imidazo[2,1-b]thiazol-4-ium-5-ol](/img/structure/B1229562.png)